Lipophilicity Enhancement vs. Closest Analogs
3-(2-Chlorothiophen-3-yl)propan-1-ol exhibits a computed XLogP3-AA of 2.5 [1], which is 0.5 log units higher than the non-chlorinated analog 3-(thiophen-3-yl)propan-1-ol (XLogP3 = 2.0) [2] and 0.3 log units higher than the regioisomer 3-(4-chlorothiophen-2-yl)propan-1-ol (XLogP3-AA = 2.2) [3]. This lipophilicity increase is attributable to the chlorine atom at the thiophene 2-position adjacent to the 3-alkyl chain, which creates a more hydrophobic local environment than either the unsubstituted or 4-chloro regioisomeric arrangement.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 3-(Thiophen-3-yl)propan-1-ol: XLogP3 = 2.0; 3-(4-Chlorothiophen-2-yl)propan-1-ol: XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. non-chlorinated; ΔXLogP3 = +0.3 vs. 4-chloro regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) using standardized molecular descriptors |
Why This Matters
Higher lipophilicity predicts improved membrane permeability and potential blood-brain barrier penetration, critical for CNS-targeted drug discovery programs where the non-chlorinated analog may underperform.
- [1] PubChem. 3-(2-Chlorothiophen-3-yl)propan-1-ol. CID 130646343. XLogP3-AA = 2.5. National Center for Biotechnology Information. View Source
- [2] PubChem. 3-(Thiophen-3-yl)propan-1-ol. CID 13109867. XLogP3 = 2.0. National Center for Biotechnology Information. View Source
- [3] PubChem. 3-(4-Chlorothiophen-2-yl)propan-1-ol. CID 55267045. XLogP3-AA = 2.2. National Center for Biotechnology Information. View Source
